molecular formula C6H4BrF2N B1520631 2-Bromo-4-(difluoromethyl)pyridine CAS No. 1204295-87-3

2-Bromo-4-(difluoromethyl)pyridine

Cat. No.: B1520631
CAS No.: 1204295-87-3
M. Wt: 208 g/mol
InChI Key: IAFLELWFIHZCGT-UHFFFAOYSA-N
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Description

2-Bromo-4-(difluoromethyl)pyridine is a halogenated aromatic compound characterized by the presence of a bromine atom and a difluoromethyl group attached to a pyridine ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Synthetic Routes and Reaction Conditions:

  • Halogenation: The compound can be synthesized through the halogenation of 4-(difluoromethyl)pyridine using bromine in the presence of a suitable catalyst.

  • Difluoromethylation: Starting from pyridine, the difluoromethyl group can be introduced using reagents like difluoromethylating agents followed by bromination.

Industrial Production Methods: Industrial production typically involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the process.

Types of Reactions:

  • Oxidation: Oxidation reactions can convert this compound to its corresponding oxides.

  • Reduction: Reduction reactions can lead to the formation of 2-Bromo-4-(hydroxymethyl)pyridine.

  • Substitution: Substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Various nucleophiles can be used for substitution reactions, such as sodium cyanide (NaCN) for cyanation.

Major Products Formed:

  • Oxidation: this compound oxide

  • Reduction: 2-Bromo-4-(hydroxymethyl)pyridine

  • Substitution: Cyanated or other substituted derivatives

Scientific Research Applications

2-Bromo-4-(difluoromethyl)pyridine is utilized in various scientific research applications:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound is used in the study of biological systems and pathways involving halogenated pyridines.

  • Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Bromo-4-(difluoromethyl)pyridine exerts its effects involves its interaction with molecular targets and pathways. The bromine atom and difluoromethyl group can influence the reactivity and binding affinity of the compound, leading to specific biological or chemical outcomes.

Comparison with Similar Compounds

  • 2-Bromo-4-(difluoromethyl)pyridine is structurally similar to other halogenated pyridines such as 2-Bromo-4-(trifluoromethyl)pyridine and 2-Bromo-4-(fluoromethyl)pyridine.

Properties

IUPAC Name

2-bromo-4-(difluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrF2N/c7-5-3-4(6(8)9)1-2-10-5/h1-3,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAFLELWFIHZCGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30672355
Record name 2-Bromo-4-(difluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30672355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204295-87-3
Record name 2-Bromo-4-(difluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30672355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-BROMO-4-(DIFLUOROMETHYL)PYRIDINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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